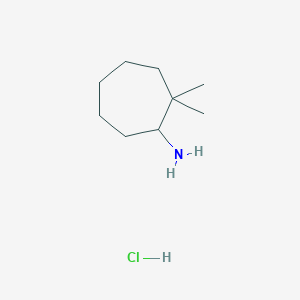

2,2-Dimethylcycloheptan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethylcycloheptan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 . It is not intended for human or veterinary use and is primarily used for research.

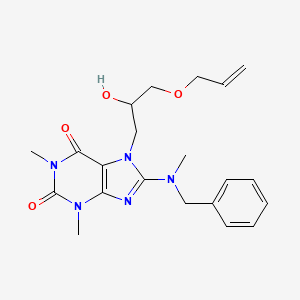

Molecular Structure Analysis

The InChI code for 2,2-Dimethylcycloheptan-1-amine;hydrochloride is1S/C9H19N.ClH/c1-9(2)7-5-3-4-6-8(9)10;/h8H,3-7,10H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Applications De Recherche Scientifique

Bioconjugation and Amide Formation

Research by Nakajima and Ikada (1995) explores the mechanism of amide formation between carboxylic acid and amine in aqueous media, employing carbodiimide hydrochloride. This study provides insights into the reactivity and stability of carbodiimide, which could be relevant for understanding reactions involving similar amines in bioconjugation applications (Nakajima & Ikada, 1995).

Hydrogen Bonding in Molecular Recognition

Wash et al. (1997) investigated the intermolecular hydrogen bonding capabilities of a 2,2-dimethylbutynoic acid derivative. The study highlighted the compound's ability to form hydrogen-bonded dimers, which are crucial in the field of molecular recognition and crystal engineering (Wash, Maverick, Chiefari, & Lightner, 1997).

Organic Synthesis and Catalysis

A study by Wipf, Kendall, and Stephenson (2003) introduced methodologies for allylic amine and C-cyclopropylalkylamine syntheses via dimethylzinc-mediated additions of alkenylzirconocenes to aldimines. This research contributes to the development of new synthetic routes in organic chemistry, potentially applicable to the synthesis of 2,2-Dimethylcycloheptan-1-amine hydrochloride derivatives (Wipf, Kendall, & Stephenson, 2003).

Polyelectrolyte and Polymer Science

Bütün, Armes, and Billingham (2001) synthesized and analyzed the aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers. This research is pertinent to the study of polymers derived from tertiary amines, offering insights into their solubility, behavior in various pH conditions, and potential applications in materials science (Bütün, Armes, & Billingham, 2001).

Novel Chiral Catalysts

Yap et al. (2014) described the development of a novel chiral palladacycle, utilizing an amine ligand for asymmetric hydrophosphination reactions. This work underscores the role of novel amine derivatives in catalysis and asymmetric synthesis, potentially guiding future research in enantioselective processes (Yap et al., 2014).

Propriétés

IUPAC Name |

2,2-dimethylcycloheptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-9(2)7-5-3-4-6-8(9)10;/h8H,3-7,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCGGEJAAAVEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylcycloheptan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)

![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574874.png)

![N-(2,5-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2574875.png)

![N-(4-ethylphenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574878.png)

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone](/img/structure/B2574880.png)

![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B2574881.png)

![N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide](/img/structure/B2574882.png)

![N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2574888.png)